molecular formula C27H28N2O4Si B11936758 SiR-COOH

SiR-COOH

Cat. No.: B11936758
M. Wt: 472.6 g/mol
InChI Key: YKWRGLWUKFMLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SiR-COOH undergoes several types of chemical reactions, including:

Common reagents used in these reactions include coupling agents such as carbodiimides and anhydrous solvents like DMSO. The major products formed from these reactions are custom SiR conjugates tailored for specific research applications .

Scientific Research Applications

SiR-COOH has a wide range of applications in scientific research, including:

The compound’s far-red absorption and emission wavelengths, high extinction coefficient, and high photostability make it ideal for super-resolution microscopy, allowing researchers to visualize cellular proteins with high precision .

Comparison with Similar Compounds

SiR-COOH is unique compared to other similar compounds due to its combination of far-red absorption and emission wavelengths, high extinction coefficient, and high photostability. Similar compounds include:

These compounds differ in their cell permeability, hydrophobicity, and specific applications, but this compound stands out for its compatibility with super-resolution microscopy and its ability to produce high-contrast images at low concentrations .

Properties

Molecular Formula

C27H28N2O4Si

Molecular Weight

472.6 g/mol

IUPAC Name

4-carboxy-3-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate

InChI

InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)25(20)22-13-16(26(30)31)7-10-19(22)27(32)33/h7-15H,1-6H3,(H-,30,31,32,33)

InChI Key

YKWRGLWUKFMLBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O

Origin of Product

United States

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